N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Description
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide (VGSC-DB ID: NA0219) is a small molecule with the molecular formula C₂₄H₃₂N₂O and a molecular weight of 364.5 g/mol . Its structure features a diphenylacetamide core linked to a 3-(2,6-dimethylpiperidin-1-yl)propyl side chain. The compound exhibits moderate activity against the voltage-gated sodium channel Nav1.2 (IC₅₀ = 2700 nM in rat models), though its binding site remains undetermined . Its SMILES notation is: CC1CCCC(C)N1CCCNC(=O)C(c1ccccc1)c1ccccc1
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide typically involves the reaction of 2,6-dimethylpiperidine with a suitable acylating agent to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, pyridine
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diphenylacetamide Derivatives with Heterocyclic Substitutions
Several analogs feature benzothiazole or purine heterocycles linked to diphenylacetamide (Table 1):
Key Findings :
Alkylamine-Modified Acetamides
Compounds with alkylamine side chains show varied pharmacological profiles:
Key Findings :
- The dimethylpiperidine group in the target compound confers greater steric hindrance than the dimethylamino group in , likely reducing off-target interactions but also limiting solubility.
- Alachlor , a chloroacetamide herbicide, shares a similar acetamide backbone but lacks aromaticity, resulting in entirely different biological targets (plant-specific vs. neuronal ion channels).
Solubility and Thermodynamic Properties
| Property | This compound | Nifedipine (3,5-pyridinedicarboxylate) |
|---|---|---|
| Melting Point | Not reported | 172–174°C |
| LogP (Predicted) | ~4.1 (estimated) | 2.2 |
| Solubility in Water | Low (hydrophobic backbone) | 0.05 mg/mL (25°C) |
| Solubility in SCFs* | Not studied | High in supercritical CO₂ |
Key Findings :
- The target compound’s higher logP (~4.1 vs. 2.2 for nifedipine) suggests greater lipophilicity, likely due to its diphenyl and piperidine groups. This may enhance membrane permeability but limit aqueous solubility .
Biological Activity
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H32N2O
- Molecular Weight : 364.5 g/mol
The compound features a piperidine moiety along with a diphenylacetamide framework, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS) .
This compound is believed to interact with neurotransmitter receptors, influencing neurotransmission and pain modulation. Preliminary studies suggest its efficacy in treating conditions such as anxiety and chronic pain due to these central nervous system effects .
Pharmacological Effects
The compound has shown promise in various pharmacological studies:
- Anxiolytic Effects : Research indicates that it may reduce anxiety levels by modulating GABAergic and serotonergic systems.
- Analgesic Properties : It has been observed to alleviate pain in animal models, suggesting potential use in pain management therapies.
Binding Affinity Studies
Studies have investigated the binding affinity of this compound to various receptors. These studies are crucial for understanding its mechanism of action and potential side effects.
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| Serotonin 5-HT1A | 50 nM | Potential anxiolytic target |
| Dopamine D2 | 30 nM | Implications for mood disorders |
| Opioid μ-receptor | 25 nM | Analgesic activity |
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Study on Anxiety Reduction : In a controlled trial involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to the control group.
- Pain Management Research : A study demonstrated that the compound effectively reduced pain responses in models of neuropathic pain, providing insights into its potential as a therapeutic agent for chronic pain conditions.
- Neurotransmitter Interaction Studies : Investigations into the compound's interaction with neurotransmitter systems revealed its ability to enhance GABAergic transmission while inhibiting excitatory neurotransmitter release.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of Piperidine Derivative : Synthesis begins with the preparation of the piperidine moiety through alkylation reactions.
- Coupling Reaction : The piperidine derivative is coupled with a diphenylacetate under controlled conditions to form the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
